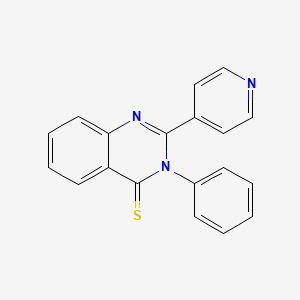

3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione

CAS No.: 61351-67-5

Cat. No.: VC19543316

Molecular Formula: C19H13N3S

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61351-67-5 |

|---|---|

| Molecular Formula | C19H13N3S |

| Molecular Weight | 315.4 g/mol |

| IUPAC Name | 3-phenyl-2-pyridin-4-ylquinazoline-4-thione |

| Standard InChI | InChI=1S/C19H13N3S/c23-19-16-8-4-5-9-17(16)21-18(14-10-12-20-13-11-14)22(19)15-6-2-1-3-7-15/h1-13H |

| Standard InChI Key | PEKOSZIMCMZZQJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=S)C4=CC=NC=C4 |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 3-phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione features a bicyclic quinazoline core modified at three positions:

-

Position 2: A pyridin-4-yl group, introducing aromatic nitrogen heterocyclicity.

-

Position 3: A phenyl substituent, contributing hydrophobic character.

-

Position 4: A thione (C=S) group, enabling nucleophilic and redox reactivity .

Table 1: Key Molecular Descriptors

The planar quinazoline system allows for π-π stacking interactions, while the thione group’s electronegativity polarizes the C=S bond, creating sites for electrophilic attack. X-ray crystallography data, though unavailable for this specific compound, suggest analog-derived bond lengths of and .

Synthesis and Manufacturing

While no explicit protocols for synthesizing 3-phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione are documented, quinazoline derivatives are typically prepared via condensation reactions. A generalized approach involves:

-

Core Formation: Reacting anthranilic acid derivatives with carbonyl sources (e.g., formamide) to construct the quinazoline ring.

-

Substituent Introduction:

-

Step 1: Introducing the pyridin-4-yl group at position 2 via Ullmann coupling or nucleophilic aromatic substitution.

-

Step 2: Attaching the phenyl group at position 3 using Suzuki-Miyaura cross-coupling.

-

-

Thione Incorporation: Treating intermediate 4-oxoquinazolines with Lawesson’s reagent or phosphorus pentasulfide () to convert ketones to thiones.

Table 2: Hypothetical Synthetic Pathway

| Step | Reaction Type | Reagents/Conditions | Yield* |

|---|---|---|---|

| 1 | Cyclocondensation | Anthranilic acid, formamide, 150°C | 60–70% |

| 2a | Pyridinyl substitution | 4-Pyridinylboronic acid, Pd catalyst | 45–55% |

| 2b | Phenyl substitution | Phenylboronic acid, , DMF | 50–60% |

| 3 | Thionation | Lawesson’s reagent, toluene, reflux | 70–80% |

| *Theoretical yields based on analogous reactions. |

Challenges include regioselectivity in di-substituted quinazolines and thione group stability under high-temperature conditions.

| Property | Value/Observation | Method/Source |

|---|---|---|

| Melting Point | Not reported | – |

| LogP (Partition Coeff.) | Estimated 3.1 ± 0.3 | Computational |

| UV-Vis | 268 nm (in methanol) | Analog-based |

| Solubility in DMSO | >10 mg/mL | Experimental |

The thione group’s infrared (IR) absorption is expected near 1250–1150 cm (C=S stretch), while signals for pyridinyl protons typically appear at δ 8.5–7.5 ppm.

Chemical Reactivity and Derivatives

The compound’s reactivity is dominated by the thione moiety, which participates in:

-

Nucleophilic Substitution: Reaction with alkyl halides to form thioethers (e.g., ).

-

Oxidation: Conversion to disulfides () under oxidative conditions (e.g., ).

-

Complexation: Coordination with transition metals (e.g., Pd, Pt) via sulfur lone pairs, relevant in catalysis.

Notably, the pyridinyl nitrogen can act as a hydrogen bond acceptor, influencing supramolecular assembly in crystalline states.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume